2-(trifluoromethyl)-7H-purin-6-amine
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)5-13-3(10)2-4(14-5)12-1-11-2/h1H,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFOYYRMIMSYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397799 | |
| Record name | 2-(trifluoromethyl)-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-06-8 | |
| Record name | NSC518375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-7H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Radical Trifluoromethylation of Protected Purine Derivatives
Substrate Preparation and Protection
The direct introduction of a -CF₃ group at the C2 position of 7H-purin-6-amine requires careful protection of the C6 amine to prevent undesired side reactions. Acetylation using acetic anhydride in pyridine at 0°C yields 6-acetamido-7H-purine (compound P1 ), which serves as the protected intermediate. This step ensures regioselectivity during subsequent trifluoromethylation by reducing electron density at the C6 position.
Radical Trifluoromethylation Conditions
Adapting methodologies from trifluoromethylated nucleoside synthesis, P1 is subjected to a radical trifluoromethylation protocol using bis(trifluoromethylsulfonyl)zinc ((CF₃SO₂)₂Zn) and tert-butyl hydroperoxide (t-BuOOH) in a dimethyl sulfoxide (DMSO)/10% acetic acid (AcOH) solvent system. Key parameters include:
- Molar ratio : (CF₃SO₂)₂Zn (3.0 equiv), t-BuOOH (5.0 equiv)
- Temperature : Room temperature (25°C)
- Reaction time : 24–48 hours
Under these conditions, the -CF₃ radical selectively attacks the electron-deficient C2 position of the purine ring, yielding 2-(trifluoromethyl)-6-acetamido-7H-purine (compound P2 ) in 35–40% isolated yield. Prolonged reaction times (>72 hours) lead to decomposition, necessitating careful monitoring via thin-layer chromatography (TLC).
Deprotection and Final Product Isolation
The acetamide group in P2 is cleaved using methanolic ammonia (33% NH₃/MeOH) at 50°C for 4 hours, affording 2-(trifluoromethyl)-7H-purin-6-amine in 90% yield. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with a 0.05 M ammonium acetate buffer (pH 5.9) and acetonitrile gradient ensures >95% purity.
Table 1: Optimization of Radical Trifluoromethylation
| Condition | Yield (%) | Selectivity (C2:C8) |
|---|---|---|
| DMSO/AcOH (10%), 25°C | 40 | 8:1 |
| DMSO/H₂O (1:1), 25°C | 20 | 3:1 |
| DCM/H₂O (two-phase) | 0 | — |
| t-BuOOH (3.0 equiv) | 25 | 5:1 |
Halogenation-Cross-Coupling Strategy
Regioselective Iodination at C2
The C2 position of 7H-purin-6-amine is iodinated using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This yields 2-iodo-7H-purin-6-amine (compound P3 ) in 65% yield, with regioselectivity driven by the electron-donating C6 amine group.
Copper-Mediated Trifluoromethylation
P3 undergoes a Ullmann-type cross-coupling reaction with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. Key conditions:
- Solvent : 1,4-Dioxane
- Temperature : 110°C
- Reaction time : 18 hours
This step replaces the iodine atom at C2 with a -CF₃ group, producing This compound in 55% yield. The reaction tolerates the free C6 amine without protection, as the copper catalyst selectively activates the C–I bond.
Table 2: Cross-Coupling Reaction Optimization
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| CuI/1,10-phenanthroline | 55 | 92 |
| CuBr/PPh₃ | 30 | 85 |
| Pd(PPh₃)₄ | <5 | — |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Radical method : Higher functional group tolerance but lower yields (40% after deprotection). Suitable for small-scale synthesis.
- Cross-coupling method : Better scalability (55% yield) but requires anhydrous conditions and expensive ligands.
Regiochemical Control
Both methods favor C2 substitution, though the radical approach exhibits minor C8 byproducts (<10%). The cross-coupling route achieves >98% regioselectivity due to the directed C–I bond activation.
Stability of the Trifluoromethyl Group
The -CF₃ group remains intact under both conditions, as confirmed by ¹⁹F NMR spectroscopy. No defluorination or hydrolysis is observed during deprotection or purification.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, H8), 7.92 (s, 2H, NH₂), 6.05 (s, 1H, H1’).
- ¹⁹F NMR (470 MHz, DMSO-d₆): δ -62.5 (s, CF₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₆H₅F₃N₆ : [M+H]⁺ = 223.0451
- Observed : 223.0453
Chemical Reactions Analysis
Types of Reactions: 2-(trifluoromethyl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated purine derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
2-(trifluoromethyl)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of antiviral and anticancer research.
Medicine: Due to its enhanced stability and biological activity, it is explored as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Agrochemical Efficacy
- This compound and its analogs (e.g., oxadiazole thioether compounds with -CF₃ groups) demonstrate >50% fungicidal inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking reveals strong binding to succinate dehydrogenase (SDH), similar to commercial fungicides like penthiopyrad .
- Chlorinated analogs (e.g., 2-chloro derivatives) show reduced bioactivity compared to -CF₃ variants, likely due to weaker electron-withdrawing effects .
Pharmacological and Plant Hormone Activity
- Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) exhibits cytokinin activity, promoting plant cell division, whereas this compound lacks such hormonal effects due to its -CF₃ group’s steric and electronic profile .
Physicochemical Properties
| Property | This compound | 7-Methyl-7H-purin-6-amine | Kinetin |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to -CF₃) | Moderate | Moderate |
| Solubility | Low in water | Moderate | Low |
| Thermal Stability | High (decomposes >250°C) | Moderate | Moderate |
- The -CF₃ group significantly increases thermal stability and resistance to enzymatic degradation compared to -CH₃ or -Cl substituents .
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (-CF₃, -Cl) improve pesticidal activity by enhancing target enzyme binding (e.g., SDH) .
- Bulky groups (e.g., bromophenyl in 6-(3-bromophenyl)-7H-purin-2-amine) may sterically hinder binding but improve selectivity for anticancer targets .
Synthetic Accessibility :
- This compound can be synthesized via direct trifluoromethylation, a step more complex than methyl or chloro substitutions .
Biological Activity
2-(Trifluoromethyl)-7H-purin-6-amine, also known by its chemical structure as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 2993-06-8
- Molecular Formula : C7H6F3N5
- Molecular Weight : 217.15 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth across various cancer cell lines. For instance:
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10 ± 5 | Growth inhibition |
| MCF-7 (Breast Cancer) | 12 ± 4 | Growth inhibition |
| HeLa (Cervical Cancer) | 15 ± 6 | Growth inhibition |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Inhibition of Kinases
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Its unique trifluoromethyl substitution enhances binding affinity to CDK active sites, leading to effective inhibition of tumor cell proliferation.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(trifluoromethyl)-7H-purin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of purine derivatives often involves condensation reactions or nucleophilic substitution. For trifluoromethyl introduction, fluorination agents like trifluoromethyl copper (CuCF₃) or halogen-exchange reactions (e.g., using CF₃I) under catalytic conditions are common. Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Analogous routes for trifluoromethyl pyrimidines (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) highlight the need for anhydrous conditions to avoid hydrolysis .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integration (δ ~ -60 to -70 ppm). ¹H NMR identifies purine ring protons (δ 8.0–8.5 ppm for H-8).
- LCMS/MS : High-resolution mass spectrometry (HRMS) in positive ion mode validates molecular weight (e.g., m/z 218 [M+H]⁺).
- HPLC : Reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water (gradient: 5%→95% ACN) achieve retention times <2 minutes .
Q. What are the potential applications of this compound in materials science or biochemistry?
- Methodological Answer :
- Corrosion Inhibition : Purine derivatives (e.g., 7H-purin-6-amine) exhibit adsorption on mild steel via Langmuir isotherms, reducing corrosion in acidic media (89–96% efficiency). Electrochemical methods (EIS, PDP) quantify inhibition .
- Biochemical Probes : Fluorinated purines serve as fluorescent nucleoside analogs. For example, 8-aza-7-deazapurin-2-amine derivatives show duplex stability comparable to adenosine, with fluorescence quenching in DNA useful for melting profile analysis .
Advanced Research Questions
Q. How can researchers overcome challenges in regioselective trifluoromethylation during synthesis?
- Methodological Answer : Trifluoromethylation at the purine C2 position requires careful control of steric and electronic effects. Strategies include:
- Directed Metalation : Use of Lewis acids (e.g., BF₃·Et₂O) to activate specific positions for CF₃ group insertion.
- Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Stille or Suzuki) with CF₃-containing boronic esters.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., 1,2-migration) by accelerating reaction kinetics. Patent examples demonstrate trifluoromethylpyrimidine synthesis via Pd-mediated cross-coupling .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the purine ring, lowering pKa of adjacent NH groups (e.g., N7-H). This enhances hydrogen-bonding capacity, impacting base-pairing in oligonucleotides .
- Thermodynamic Stability : Computational modeling (DFT) predicts increased stability against oxidation compared to non-fluorinated analogs. Experimental validation via TGA/DSC shows decomposition temperatures >250°C .
Q. What experimental design considerations are critical for resolving contradictions in adsorption efficiency studies?
- Methodological Answer : Discrepancies in corrosion inhibition efficiency (e.g., 89% vs. 96% for similar compounds) arise from surface heterogeneity or solvent effects. Mitigation strategies include:
- Surface Analysis : Combine AFM and contact angle measurements to quantify roughness/hydrophobicity.
- Multivariate Optimization : Design-of-experiments (DoE) models (e.g., Box-Behnken) to assess interactions between concentration, temperature, and pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
